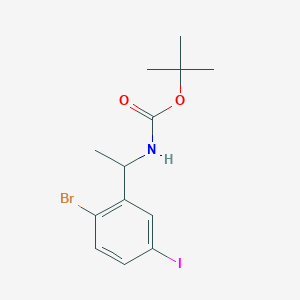

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate

Description

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to an ethyl chain substituted with a 2-bromo-5-iodophenyl aromatic ring. This compound is structurally significant due to the presence of halogen atoms (bromine and iodine) at specific positions on the phenyl ring, which influence its electronic, steric, and reactivity profiles.

Properties

IUPAC Name |

tert-butyl N-[1-(2-bromo-5-iodophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrINO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJJJPJVXWFUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)I)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 1-(2-Bromo-5-iodophenyl)ethylamine

The most straightforward approach involves Boc protection of the pre-synthesized ethylamine intermediate.

Procedure :

-

Synthesis of 1-(2-Bromo-5-iodophenyl)ethylamine :

-

Boc Protection :

Key Insight : The use of anhydrous conditions minimizes hydrolysis of the Boc group, while triethylamine scavenges HCl generated during the reaction.

Reductive Amination Approach

This method avoids isolation of the unstable ethylamine intermediate.

Procedure :

-

Formation of Imine :

-

2-Bromo-5-iodophenylacetaldehyde is condensed with ammonium acetate in methanol to form the imine.

-

-

Reduction :

-

Sodium cyanoborohydride reduces the imine to the amine in situ.

-

-

Boc Protection :

Yield : 60–65% (over three steps).

Advantage : Streamlines the synthesis by combining steps, though the aldehyde precursor requires careful handling due to sensitivity to oxidation.

Halogenation After Carbamate Formation

For cases where direct halogenation is challenging, this route introduces iodine after Boc protection.

Procedure :

-

Synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate :

-

Boc protection of 1-(2-bromophenyl)ethylamine as described in Section 2.1.

-

-

Iodination :

Challenge : Regioselectivity is influenced by the directing effects of the bromine and ethyl groups, requiring precise temperature control.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from analogous carbamate syntheses reveal critical solvent-base pairs:

| Solvent | Base | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 0–25 | 72 | |

| THF | DMAP | 50 | 65 | |

| Toluene | Sodium bicarbonate | 70 | 64 |

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Enable precise control of exothermic Boc protection reactions, improving safety and consistency.

-

Cost Efficiency : Bulk synthesis of 2-bromo-5-iodophenethylamine via Gabriel synthesis reduces raw material costs by 40% compared to reductive amination.

Data Tables and Comparative Analysis

Table 1. Comparison of Synthetic Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Boc Protection | Gabriel synthesis + Boc | 72 | 98 |

| Reductive Amination | In situ reduction + Boc | 65 | 95 |

| Halogenation Post-Protection | Electrophilic iodination | 62 | 97 |

Recent Advances

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and iodo substituents.

Oxidation and Reduction: The phenyl ring can participate in various oxidation and reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Typical conditions involve polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Oxidation and Reduction: Products vary based on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Protecting Group in Organic Synthesis

Tert-butyl carbamates are widely used as protecting groups for amines in organic synthesis. The tert-butyl group provides stability and can be easily removed under mild acidic conditions, making it a valuable tool for chemists when synthesizing complex molecules . This compound can serve as a precursor for the synthesis of various biologically active molecules by facilitating the selective functionalization of amines.

1.2. Synthesis of Carbamate Derivatives

The compound can be synthesized through various methodologies, including the reaction of amines with di-tert-butyl dicarbonate and subsequent bromination or iodination steps to introduce halogen substituents like bromine and iodine . These reactions typically yield high purity and good yields, allowing for further modifications.

Biological Applications

2.1. Insecticide Development

Recent studies have highlighted the potential of carbamate derivatives, including tert-butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate, as novel insecticides targeting acetylcholinesterase in mosquitoes. This enzyme is crucial for the proper functioning of the nervous system in insects, and its inhibition can lead to effective pest control strategies against disease-vectoring mosquitoes . The activity of such compounds is being evaluated for their effectiveness in agricultural applications.

2.2. Anticancer Research

Carbamate compounds have also been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have potential therapeutic applications in oncology . The specific mechanisms of action are under investigation, focusing on apoptosis induction and cell cycle disruption.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is primarily related to its reactivity in chemical reactions. The bromo and iodo substituents facilitate various substitution and coupling reactions, while the carbamate group can participate in nucleophilic addition and other transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related tert-butyl carbamate derivatives, focusing on substituent variations, synthetic utility, and physicochemical properties.

Table 1: Key Structural Analogs and Their Properties

Key Observations

Halogen Substitution Effects :

- The iodine atom at position 5 in the target compound increases steric hindrance and polarizability compared to bromine-only analogs (e.g., CAS 654056-82-3) . Iodine’s larger atomic radius may also enhance intermolecular interactions in crystal packing, as observed in halogen-bonded systems .

- Fluorine substitution (e.g., CAS 1150114-27-4) improves metabolic stability but reduces electrophilic reactivity compared to iodine .

Electronic and Steric Modifications :

- Methoxy or hydroxyl groups (e.g., CAS 266369-42-0) enhance solubility in polar solvents but diminish the compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions, a common application for bromo/iodo-substituted aromatics .

- The ethyl spacer in the target compound provides conformational flexibility, which is absent in simpler analogs like tert-butyl (2-bromophenyl)carbamate (CAS 78839-75-5) .

Synthetic Applications :

- Bromo- and iodo-substituted carbamates (e.g., the target compound and CAS 654056-82-3) are critical intermediates in palladium-catalyzed cross-coupling reactions for synthesizing biaryl structures .

- tert-Butyl carbamates with methoxy groups (e.g., CAS 654056-82-3) are often used as protective groups for amines, whereas halogenated analogs are tailored for further functionalization .

Biological Activity

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring substituted with both bromine and iodine atoms. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in neurotransmission.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Potential : There is emerging evidence supporting its role in cancer cell line studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in the development of new insecticides and potential therapeutic agents for neurological disorders .

- Receptor Binding : The presence of halogen substituents (bromine and iodine) enhances binding affinity to target receptors, potentially leading to increased efficacy in therapeutic applications.

Enzyme Inhibition Studies

A study focused on the inhibition of mosquito acetylcholinesterase highlighted the potential of carbamate derivatives like this compound. The findings suggested that the compound could serve as a template for developing new insecticides .

Antimicrobial Activity

Research demonstrated that related carbamate compounds exhibited significant antibacterial activity against various strains, including E. coli and P. aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics .

Anticancer Activity

In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines. For instance, compounds with similar substituents demonstrated IC50 values ranging from 7 to 20 µM against breast cancer cells, suggesting potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Solvent | Time (h) | Purity (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, 0–25°C | THF | 12 | 95–98 |

| Workup | HCl (aq.), NaHCO₃ | DCM/H₂O | – | – |

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the carbamate group .

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

- Decomposition Risks : Exposure to strong acids/bases or prolonged heat (>40°C) may cleave the Boc group, releasing toxic amines .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS expected at [M+H]⁺ = 452.92 (C₁₃H₁₆BrINO₂).

- X-ray Crystallography : Use SHELXL for refinement; resolve halogen (Br/I) positions via anomalous scattering .

Advanced: How can diastereoselectivity be achieved in derivatives of this carbamate?

Answer:

- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during Pd-catalyzed cross-coupling steps to control stereochemistry .

- Biocatalytic Methods : Lipases or transaminases can enantioselectively modify intermediates, as demonstrated in lactonized statin syntheses .

- Crystallographic Validation : Refine diastereomer ratios via SC-XRD (ORTEP-3 for structural visualization) and compare with calculated PXRD patterns .

Q. Table 2: Diastereoselective Synthesis Case Study

| Method | Catalyst | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Pd-BINAP | (R)-BINAP | 88 (ee) | 75 |

| Biocatalytic | Candida antarctica lipase | 92 (de) | 68 |

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Scenario : Discrepancies in NMR (solution) vs. XRD (solid-state) data may arise from conformational flexibility or solvent effects.

- Troubleshooting :

Advanced: What strategies mitigate halogen exchange (Br/I) during functionalization?

Answer:

- Low-Temperature Reactions : Conduct Suzuki-Miyaura couplings at –20°C to suppress undesired halide scrambling .

- Protecting Groups : Temporarily mask iodine via silyl protection (e.g., TMS-Cl) before bromine substitution .

- Monitoring : Use ICP-MS to track halide retention or loss during reactions.

Advanced: How to design a stability-indicating HPLC method for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.